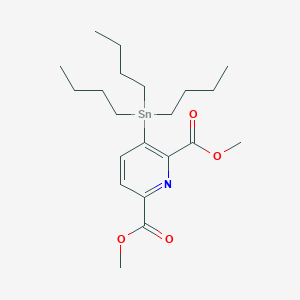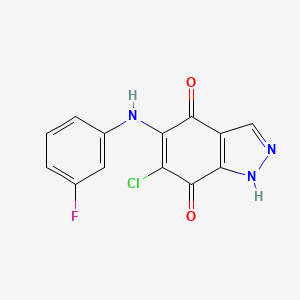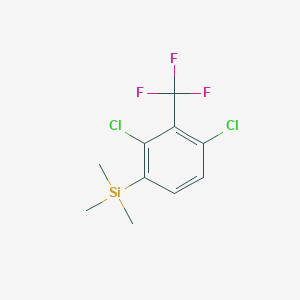
1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene is an organic compound with a complex structure that includes chlorine, fluorine, and silicon atoms attached to a benzene ring
Métodos De Preparación
The synthesis of 1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene typically involves multiple steps. One common method includes the chlorination of a benzene derivative followed by the introduction of trifluoromethyl and trimethylsilyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the chlorine and silicon atoms.
Addition Reactions: The benzene ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogens, acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in specific chemical reactions and pathways, influencing various biological and chemical processes.
Comparación Con Compuestos Similares
1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene can be compared with similar compounds such as:
1,3-Dichloro-2-(trifluoromethyl)benzene: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
1,3-Dichloro-4-(trimethylsilyl)benzene: Lacks the trifluoromethyl group, affecting its chemical behavior and applications.
1,3-Dichloro-2-(trifluoromethyl)-4-(methyl)benzene:
Propiedades
Número CAS |
871254-86-3 |
|---|---|
Fórmula molecular |
C10H11Cl2F3Si |
Peso molecular |
287.18 g/mol |
Nombre IUPAC |
[2,4-dichloro-3-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H11Cl2F3Si/c1-16(2,3)7-5-4-6(11)8(9(7)12)10(13,14)15/h4-5H,1-3H3 |
Clave InChI |
XVHZEYFCJVXCLG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C(=C(C=C1)Cl)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


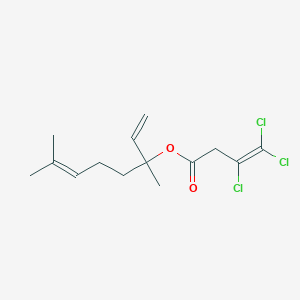
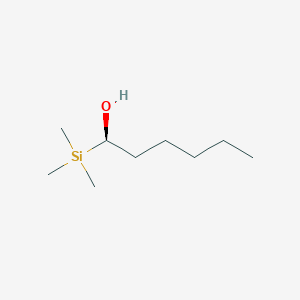
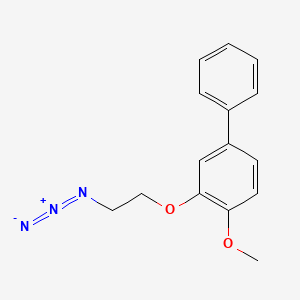
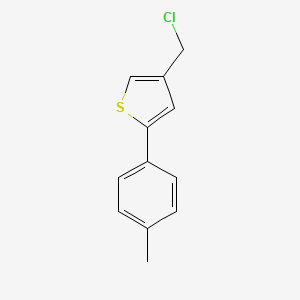
![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
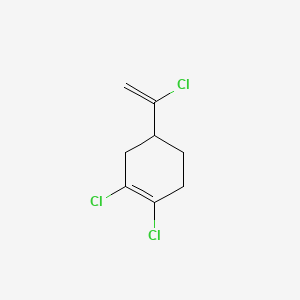
![1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine](/img/structure/B12611920.png)
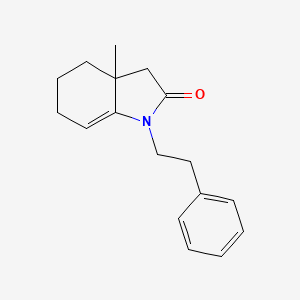
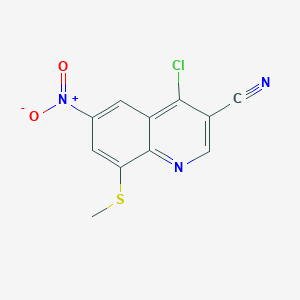
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
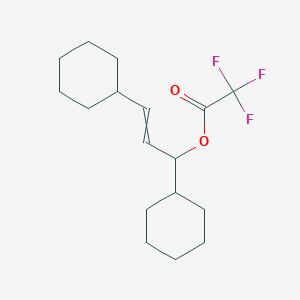
![4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol](/img/structure/B12611955.png)
